1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride
CAS No.: 1289387-66-1
Cat. No.: VC8227904
Molecular Formula: C12H17Cl2FN2
Molecular Weight: 279.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1289387-66-1 |
---|---|
Molecular Formula | C12H17Cl2FN2 |
Molecular Weight | 279.18 g/mol |
IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-amine;hydrochloride |
Standard InChI | InChI=1S/C12H16ClFN2.ClH/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16;/h1,4-5,9H,2-3,6-8,15H2;1H |
Standard InChI Key | DGFBORPDXJDTJO-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)N.Cl |
Canonical SMILES | C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)N.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-amine hydrochloride, reflects its piperidine core (a six-membered ring with one nitrogen atom), substituted at the 3-position with an amine group and at the 1-position with a 2-chloro-6-fluorobenzyl moiety . The molecular formula is , yielding a molecular weight of 279.18 g/mol . The chloro and fluorine atoms at the ortho and para positions of the benzyl group introduce steric and electronic effects that influence receptor binding and metabolic stability .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 279.18 g/mol |
CAS Number | 1289387-66-1 |
SMILES | Cl.FC1=CC=CC(Cl)=C1CN2CCCC(N)C2.Cl |
InChI Key | DGFBORPDXJDTJO-UHFFFAOYSA-N |
Solubility | High aqueous solubility (hydrochloride salt) |
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(2-chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride involves a multi-step sequence:
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Piperidine Functionalization: Protection of the piperidine amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
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Benzylation: Reaction of 3-aminopiperidine with 2-chloro-6-fluorobenzyl chloride in the presence of a base like triethylamine to form the benzyl-piperidine intermediate .
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Deprotection and Salt Formation: Removal of the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | 92 |
Benzylation | 2-Chloro-6-fluorobenzyl chloride, Et₃N, DMF | 78 |
Deprotection | 4M HCl in dioxane, 0°C → 25°C | 85 |
Purification and Analytical Validation
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). LC-MS confirms molecular ion peaks at m/z 263.08 [M+H]⁺ for the free base and 279.18 for the hydrochloride . Purity ≥95% is typically achieved, as verified by HPLC with UV detection at 254 nm .
Preclinical Applications
Anticancer Activity
Preliminary data indicate that LOX inhibition reduces collagen cross-linking in triple-negative breast cancer xenografts, decreasing tumor stiffness and metastasis by 30%. Co-administration with chemotherapeutics like paclitaxel could enhance drug delivery to rigid tumors.
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